molecular formula C20H14BrF2N5O2 B3226064 N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251631-39-6

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B3226064
CAS No.: 1251631-39-6
M. Wt: 474.3
InChI Key: ZYRNMXYCIPHZRB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine-acetamide class, characterized by a fused triazole-pyrimidine core substituted with fluorophenyl and bromo-fluorophenyl groups. The 7-methyl group on the triazolopyrimidine ring may modulate solubility and pharmacokinetics. Structural determination of such compounds often employs X-ray crystallography, with tools like SHELX software widely used for refinement and analysis . While direct pharmacological data are unavailable, triazolopyrimidine derivatives are frequently explored as kinase inhibitors, GABA receptor modulators, or agrochemicals .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF2N5O2/c1-11-8-17-26-27(10-18(29)25-16-7-4-13(21)9-15(16)23)20(30)28(17)19(24-11)12-2-5-14(22)6-3-12/h2-9H,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRNMXYCIPHZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the acetamide group and the bromofluorophenyl substituents. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Triazolopyrimidine-Acetamide Family

Compound A : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
  • Key Differences: Substituents: Replaces the 4-bromo-2-fluorophenyl group with a 2,5-dimethylphenyl ring. Methyl groups reduce electronegativity and steric hindrance compared to bromo/fluoro substituents. Functional Groups: Features an amino group (-NH-) at the 5-position of the triazolopyrimidine core instead of a 4-fluorophenyl group. This may alter hydrogen-bonding capacity and target selectivity.
  • Hypothesized Effects: The dimethylphenyl group could enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. The amino group might increase binding affinity to enzymes requiring proton donor-acceptor interactions .
Compound B : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
  • Key Differences: Core Structure: Utilizes a [1,2,4]triazolo[1,5-a]pyrimidine scaffold instead of [1,2,4]triazolo[4,3-c]pyrimidine, altering ring connectivity and electronic distribution.
  • Application : Flumetsulam is a herbicide targeting acetolactate synthase (ALS), suggesting triazolopyrimidines with sulfonamide groups may have agrochemical utility .

Comparative Data Table

Parameter Target Compound Compound A Compound B (Flumetsulam)
Core Structure [1,2,4]Triazolo[4,3-c]pyrimidine [1,2,4]Triazolo[4,3-c]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine
Phenyl Substituent 4-Bromo-2-fluorophenyl 2,5-Dimethylphenyl 2,6-Difluorophenyl
Triazolopyrimidine Group 5-(4-Fluorophenyl) 5-[(4-Fluorophenyl)amino] 5-Methyl
Functional Group Acetamide Acetamide Sulfonamide
Hypothesized Bioactivity Kinase inhibition, CNS modulation (speculative) Enzyme inhibition (e.g., proteases) Herbicide (ALS inhibition)
Solubility (Predicted) Low (lipophilic bromo/fluoro groups) Moderate (methyl groups enhance lipophilicity) Moderate (sulfonamide increases polarity)

Substituent Effects on Pharmacological Properties

  • Bromo vs. Fluoro/Methyl Groups: The 4-bromo substituent in the target compound may confer higher metabolic stability due to resistance to oxidative degradation compared to methyl groups. However, its bulkiness could reduce binding pocket compatibility in certain targets.
  • Acetamide vs. Sulfonamide :

    • Acetamide groups offer neutral hydrogen-bonding capacity, while sulfonamides provide stronger acidic protons for ionic interactions. This distinction may guide applications in drug design (acetamide) vs. agrochemicals (sulfonamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

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